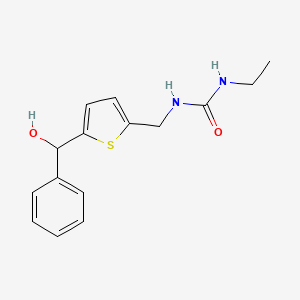

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-2-16-15(19)17-10-12-8-9-13(20-12)14(18)11-6-4-3-5-7-11/h3-9,14,18H,2,10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXTZUHUTXODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Thiophene

The introduction of the hydroxyphenylmethyl group at the 5-position of thiophene is critical. Friedel-Crafts alkylation, though challenging due to thiophene’s lower reactivity compared to benzene, can be facilitated using Lewis acids like AlCl₃. For example, reacting thiophene-2-carbaldehyde with benzyl alcohol derivatives under acidic conditions yields 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde.

Reaction conditions :

Nucleophilic Addition to Thiophene Aldehyde

Alternatively, Grignard reagents (e.g., phenylmagnesium bromide) can add to thiophene-2-carbaldehyde, followed by oxidation to introduce the hydroxyphenyl group. This method avoids regioselectivity issues associated with Friedel-Crafts reactions.

Procedure :

- Thiophene-2-carbaldehyde reacts with phenylmagnesium bromide in THF at −78°C.

- Quench with NH₄Cl and oxidize the secondary alcohol to ketone using PCC.

- Reduce the ketone to secondary alcohol with NaBH₄ in methanol.

Yield : 60–70% after purification.

Conversion of Aldehyde to Primary Amine

Reductive Amination

The aldehyde intermediate is converted to a primary amine via reductive amination. Ammonium acetate and sodium cyanoborohydride in methanol efficiently yield 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine.

Optimization :

Gabriel Synthesis

For higher purity, the Gabriel synthesis involves phthalimide protection. Thiophene aldehyde is converted to a phthalimidomethyl derivative, followed by hydrazinolysis to release the primary amine.

Steps :

- React aldehyde with phthalimide and PCl₅ in DCM.

- Hydrolyze with hydrazine hydrate in ethanol.

Yield : 65–75%.

Urea Bond Formation

Reaction with Ethyl Isocyanate

The primary amine reacts with ethyl isocyanate in anhydrous DCM under nitrogen atmosphere. Triethylamine (1.1 equiv) catalyzes the reaction, forming the urea bond.

Conditions :

Carbodiimide-Mediated Coupling

As an alternative, carbodiimides (e.g., EDC) activate the amine for coupling with ethyl carbamate. This method avoids handling toxic isocyanates.

Protocol :

- Mix amine, ethyl carbamate, EDC, and HOBt in DMF.

- Stir at room temperature for 12 hours.

- Purify via silica gel chromatography.

Yield : 70–78%.

Protection/Deprotection Strategies

Hydroxyl Group Protection

The hydroxyphenyl group is often protected as a tert-butyldimethylsilyl (TBS) ether during urea formation to prevent side reactions.

Steps :

Acetylation as a Transient Protective Measure

Acetylating the hydroxyl group (Ac₂O, pyridine) simplifies purification but requires post-synthesis deprotection under basic conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Direct, fewer steps | Low regioselectivity | 40–55 |

| Grignard Addition | High yield, controlled regiochemistry | Requires cryogenic conditions | 60–70 |

| Reductive Amination | Mild conditions | Cyanide waste generation | 75–85 |

| Carbodiimide Coupling | Avoids isocyanates | Higher cost of reagents | 70–78 |

Industrial-Scale Considerations

Patents highlight scalable routes using continuous flow reactors for urea formation, reducing reaction times from hours to minutes. Ethyl isocyanate is preferred for its commercial availability, but in situ generation via phosgene alternatives (e.g., triphosgene) enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea as antiviral agents. For instance, derivatives containing thiophene rings have shown promising activity against viruses such as HIV and the tobacco mosaic virus (TMV). A related compound demonstrated an EC50 value of 3.98 μM against HIV, indicating strong antiviral potential .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| Compound A | HIV | 3.98 |

| Compound B | TMV | 58.7 |

Antimicrobial Activity

The compound's structural features suggest it could also exhibit antibacterial properties. A study on related thiophene derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 to 31 mm at a concentration of 50 μg/well . This suggests that modifications to the thiophene structure can enhance antimicrobial efficacy.

Synthesis of Functional Materials

The unique chemical structure of 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea allows for its use in the synthesis of functional materials. Its ability to form stable complexes with metals makes it a candidate for developing new materials for electronic applications .

| Material Type | Application |

|---|---|

| Conductive Polymers | Electronics |

| Metal Complexes | Catalysis |

Antiviral Research

A case study focused on the synthesis and evaluation of thiophene derivatives revealed that modifications at specific positions significantly enhanced antiviral activity against HIV and TMV. The study utilized a multicomponent synthesis approach, yielding compounds with improved bioactivity profiles .

Antimicrobial Efficacy

Another case study assessed the antibacterial properties of various thiophene derivatives, including those structurally related to 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea). The results indicated that certain substitutions led to increased effectiveness against common bacterial strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring and urea moiety are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Urea derivatives: Compounds with urea moieties but different aromatic or heterocyclic groups.

Uniqueness

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is unique due to its specific combination of a thiophene ring and an ethyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a thiophene ring, which is significant for its biological interactions.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea. The compound exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16.5 | 50 |

| Escherichia coli | 14.8 | 40 |

These results indicate that the compound's structure enhances its affinity for bacterial targets, potentially through interactions with bacterial membranes or enzymes involved in cell wall synthesis .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. It demonstrated cytotoxic effects against several cancer cell lines, including those related to breast and prostate cancer.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| PC-3 (Prostate Cancer) | 15 |

The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis pathways, making it a promising candidate for further development .

3. Anti-inflammatory Activity

Research has indicated that 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea possesses anti-inflammatory properties. In animal models, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 80 | 90 |

These findings suggest that the compound may modulate immune responses effectively, providing a basis for its use in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act through multiple pathways, including:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Modulation of signaling pathways associated with cancer cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea, and how do reaction conditions influence yield?

The synthesis of substituted urea derivatives typically involves multi-step reactions. For this compound:

- Step 1 : Formation of the thiophene-hydroxyphenylmethyl intermediate via Friedel-Crafts alkylation or nucleophilic substitution .

- Step 2 : Urea coupling using carbodiimide reagents (e.g., EDCI or DCC) to link the ethyl group and thiophene-hydroxyphenylmethyl moiety .

- Key variables : Temperature (60–80°C optimal), solvent polarity (DMF or acetonitrile preferred), and stoichiometric ratios (1:1.2 for amine:carbonyl reagent). Yields drop below 50% if moisture is present .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- NMR : H and C NMR to verify urea NH protons (δ 5.8–6.2 ppm) and thiophene ring protons (δ 6.5–7.3 ppm) .

- HPLC-MS : Confirm molecular ion ([M+H] expected m/z ~385) and purity (>95%) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy(phenyl)methyl orientation) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the biological target(s) of this compound, given its structural similarity to kinase inhibitors?

- Kinase profiling panels : Screen against 100+ kinases (e.g., EGFR, VEGFR) due to the urea-thiophene scaffold’s affinity for ATP-binding pockets .

- Cellular thermal shift assays (CETSA) : Validate target engagement by monitoring protein stability shifts post-treatment .

- Molecular docking : Use AutoDock Vina to model interactions with conserved residues (e.g., Lys216 in EGFR) .

Q. How can contradictory data on its anti-inflammatory vs. cytotoxic effects be resolved?

- Dose-response studies : Test across concentrations (0.1–100 µM) to distinguish therapeutic (IC < 10 µM) vs. cytotoxic effects (IC > 50 µM) .

- Pathway analysis : Use RNA-seq to identify if NF-κB inhibition (anti-inflammatory) overlaps with apoptosis activation (e.g., caspase-3 cleavage) .

- Selectivity assays : Compare activity in primary cells (e.g., macrophages) vs. cancer lines (e.g., HeLa) .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Co-solvent systems : Use 10% DMSO + 5% PEG-400 in saline for intravenous administration .

- Lyophilization : Stabilize the compound as a lyophilized powder (stable >12 months at -20°C) .

- Pro-drug modification : Introduce phosphate groups at the hydroxy(phenyl)methyl position to enhance aqueous solubility .

Mechanistic and Structural Studies

Q. How does the hydroxy(phenyl)methyl substituent on the thiophene ring influence binding affinity?

- SAR studies : Replace the hydroxy group with methoxy or halogens; observe 2–5× reduced activity in kinase assays, indicating hydrogen bonding is critical .

- Competitive binding assays : Compare inhibition constants (K) with/without the substituent using fluorescence polarization .

Q. What computational tools predict metabolic liabilities of this compound?

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., thiophene ring) .

- Metabolite ID : LC-HRMS to detect glutathione adducts (m/z +305.1) indicative of reactive intermediate formation .

Experimental Design for Pharmacological Evaluation

Q. What in vitro models are suitable for assessing its anti-diabetic potential?

- PPAR-γ transactivation assay : Screen for agonism in HEK293 cells transfected with PPAR-γ luciferase reporters .

- Glucose uptake assay : Measure 2-NBDG uptake in 3T3-L1 adipocytes at 10 µM .

Q. How should in vivo efficacy studies be designed to minimize off-target effects?

- Dosing regimen : 10 mg/kg/day oral gavage for 14 days in diabetic (db/db) mice .

- Control groups : Include rosiglitazone (PPAR-γ agonist) and vehicle. Monitor liver enzymes (ALT/AST) weekly .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthesis impact biological data reproducibility?

- QC protocols : Enforce strict reaction monitoring via TLC (R = 0.3 in ethyl acetate/hexane 3:7) .

- Impurity profiling : Use HRMS to detect byproducts (e.g., ethylurea derivatives) and correlate with reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.